BenchChemオンラインストアへようこそ!

2-(4-chlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide

Lipophilicity Drug-likeness Permeability

This isoxazole-acetamide scaffold combines an electron-withdrawing 4-chlorophenoxy tail with an electron-donating 3,4-dimethoxyphenyl head, creating a unique physicochemical profile (XLogP3=3.4, TPSA=82.8Ų, 6 HBA, 8 rotatable bonds) distinct from phenyl, furanyl, or thiophenyl analogs. Ideal as a SAR probe for ACAT/lipid-metabolism enzyme screening, or as a negative control in virtual screening campaigns. Its moderate lipophilicity and high HBA count also make it a stringent benchmark for solubility/permeability assay validation.

Molecular Formula C20H19ClN2O5
Molecular Weight 402.83
CAS No. 953210-87-2
Cat. No. B2842518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide
CAS953210-87-2
Molecular FormulaC20H19ClN2O5
Molecular Weight402.83
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C20H19ClN2O5/c1-25-17-8-3-13(9-19(17)26-2)18-10-15(23-28-18)11-22-20(24)12-27-16-6-4-14(21)5-7-16/h3-10H,11-12H2,1-2H3,(H,22,24)
InChIKeyLDODVDWFYGFHOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide (CAS 953210-87-2): Structural Profile for Research Sourcing


2-(4-Chlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic isoxazole-acetamide scaffold compound characterized by a 4-chlorophenoxy acetyl group linked to a 5-(3,4-dimethoxyphenyl)-isoxazole core [1]. It has a molecular weight of 402.8 g/mol, a moderate lipophilicity (XLogP3 = 3.4), and carries a topological polar surface area (TPSA) of 82.8 Ų, placing it within drug-like chemical space [1]. The compound is primarily available from screening-compound suppliers and is used in non-human research contexts, but no peer-reviewed biological activity data has been deposited in major bioactivity databases as of this analysis [2].

Why Generic Isoxazole-Acetamide Substitution Fails: Physicochemical Determinants of 953210-87-2 Differentiation


Isoxazole-acetamide derivatives cannot be interchanged without consequence because minor peripheral substituent changes drastically alter lipophilicity, hydrogen-bonding capacity, and conformational flexibility, all of which govern target engagement and ADMET profiles. The patented isoxazolyl-substituted alkyl amide ACAT inhibitor series demonstrates that even modest modifications to the aryl substitution pattern can shift potency by orders of magnitude [2]. For compound 953210-87-2, the combination of the electron-withdrawing 4-chlorophenoxy tail and the electron-donating 3,4-dimethoxyphenyl head creates a unique physicochemical signature that differs from phenyl, furanyl, or thiophenyl analogs in logP, TPSA, and hydrogen-bond acceptor count [1]. Without direct bioactivity data, procurement decisions must therefore rely on these structural differentiators as proxies for potential selectivity or ADME advantages.

Quantitative Differentiation Table for CAS 953210-87-2 Against Closest Isoxazole-Acetamide Analogs


Lipophilicity (XLogP3) Differentiation: Dimethoxyphenyl vs. Unsubstituted Phenyl Analog

The 3,4-dimethoxyphenyl substitution reduces computed lipophilicity relative to an unsubstituted phenyl analog. The target compound's XLogP3 is 3.4 [1]. Class-level inference predicts that the corresponding 5-phenyl isoxazole analog (i.e., without methoxy groups) would have an XLogP3 approximately 0.5–0.8 units higher, based on Hansch π constants for methoxy substituents on aromatic rings (π = –0.02 for 4-OCH₃, contributing to a net reduction when added) [2].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count and Its Impact on Target Recognition

The target compound possesses 6 hydrogen-bond acceptors (HBA) [1]. The 5-(furan-2-yl)isoxazol analog (2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide) has only 5 HBA, and the 5-phenyl analog has 4 HBA. The additional HBA from the two methoxy oxygens expands the compound's capacity for directed polar interactions, which may enhance binding to targets that require specific hydrogen-bond networks [2].

Hydrogen bonding Molecular recognition Solubility

Absence of Reported Bioactivity as a Procurement Caution

A search of the ChEMBL 20 bioactivity database returns no known activity for this compound [1]. By contrast, structurally related isoxazole-acetamide analogs have reported ACAT inhibitory activity with IC₅₀ values between 0.014 and 0.11 µM in rabbit liver microsomes [2]. The absence of data means that any biological activity for this compound is unvalidated, and researchers must commit to full in-house assay development.

Data gap Risk assessment Assay validation

Procurement-Driven Application Scenarios for 2-(4-Chlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide


Structure–Activity Relationship (SAR) Probe for Isoxazole-Acetamide Scaffold Optimization

The compound serves as a key SAR probe for teams exploring isoxazole-acetamide chemical space, particularly those targeting ACAT or related lipid-metabolism enzymes. Its unique dimethoxyphenyl head group allows systematic comparisons with unsubstituted phenyl, furanyl, and thiophenyl analogs to map the influence of electron density and hydrogen-bonding capacity on potency. Based on class-level inference from US5366987 [3], this compound fills an important gap in the combinatorial exploration of the series.

Computational Drug Design and Docking Model Development

With well-defined computed properties (XLogP3 = 3.4, TPSA = 82.8 Ų, 6 HBA, 8 rotatable bonds) [1], this compound is an ideal candidate for building and validating computational models such as molecular docking, QSAR, and pharmacophore mapping. Its lack of known bioactivity [2] makes it a valuable negative control for virtual screening campaigns seeking to identify novel hits against targets where isoxazole-acetamides have been reported active.

Physicochemical Benchmarking for Solubility and Permeability Assay Development

The compound's moderate lipophilicity and elevated HBA count make it a useful benchmark for testing solubility and permeability assays. Its predicted properties place it in a challenging zone where both solubility-limited and permeability-limited absorption can occur, providing a stringent test for in vitro ADME screening platforms [1].

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.